

physicochemical properties of (3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

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Compound of Interest

Compound Name:	(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
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An In-Depth Technical Guide to the Physicochemical Properties of **(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid**

Executive Summary: This guide provides a comprehensive technical overview of **(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid**, a key building block in modern organic synthesis and drug discovery. The document details its core physicochemical properties, structural features, reactivity, stability, and handling protocols. By synthesizing data from established chemical suppliers and scientific literature, this whitepaper serves as an essential resource for researchers, scientists, and drug development professionals. The unique electronic properties conferred by the fluorine and ethoxycarbonyl substituents are discussed in the context of its utility, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: A Versatile Building Block

(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a specialized arylboronic acid that has gained prominence as a versatile intermediate in synthetic chemistry. Boronic acids, as a class, are foundational to the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} The subject of this guide is distinguished by its trifunctional substitution pattern:

- The Boronic Acid Group [-B(OH)₂]: The cornerstone of its reactivity, this Lewis acidic group is the active participant in transmetalation with a palladium catalyst during cross-coupling reactions.^[3]

- The Ortho-Fluorine Substituent: The presence of a fluorine atom at the C2 position significantly modulates the electronic properties of the phenyl ring and the boronic acid moiety. Its electron-withdrawing nature can influence the kinetics and efficiency of catalytic cycles.
- The Meta-Ethoxycarbonyl Group [-CO₂Et]: This ester group provides an additional synthetic handle for further molecular elaboration and also impacts the electronic landscape of the molecule.

This unique combination of functional groups makes **(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** a valuable precursor for synthesizing complex, highly functionalized aromatic compounds, which are often key scaffolds in pharmaceutical agents and advanced materials.^{[1][4]} This guide offers an in-depth analysis of its properties to empower scientists to utilize this reagent with precision and safety.

Chemical Identity and Structure

Correctly identifying a chemical reagent is the first step in any successful experimental design. The following section provides the definitive structural and identifying information for **(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid**.

- IUPAC Name: 3-(ethoxycarbonyl)-2-fluorophenylboronic acid
- Synonyms: 2-Fluoro-3-(ethoxycarbonyl)phenylboronic acid, Ethyl 3-borono-2-fluorobenzoate, 3-Borono-2-fluorobenzoic acid 1-ethyl ester^[5]
- CAS Number: 1072952-52-3^[5]
- Molecular Formula: C₉H₁₀BFO₄^[5]
- Molecular Weight: 211.99 g/mol

Caption: Structure of **(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid**

Core Physicochemical Properties

The physical and chemical properties of a reagent dictate its behavior in both storage and reaction conditions. Understanding these parameters is critical for experimental success.

Property	Value	Implication for Researchers	Source(s)
Appearance	Solid	Facilitates straightforward handling, weighing, and dispensing in a laboratory setting.	
Purity	≥97%	A high degree of purity ensures predictable stoichiometry and minimizes side reactions from impurities.	
Storage Temperature	Inert atmosphere, room temperature	Indicates the need for proper storage to prevent degradation, likely through dehydration or oxidation.	
InChI Key	KFBWIVWAJRBVCJ-UHFFFAOYSA-N	A standardized, unique identifier for database searches and unambiguous compound identification.	

Reactivity and Mechanistic Considerations

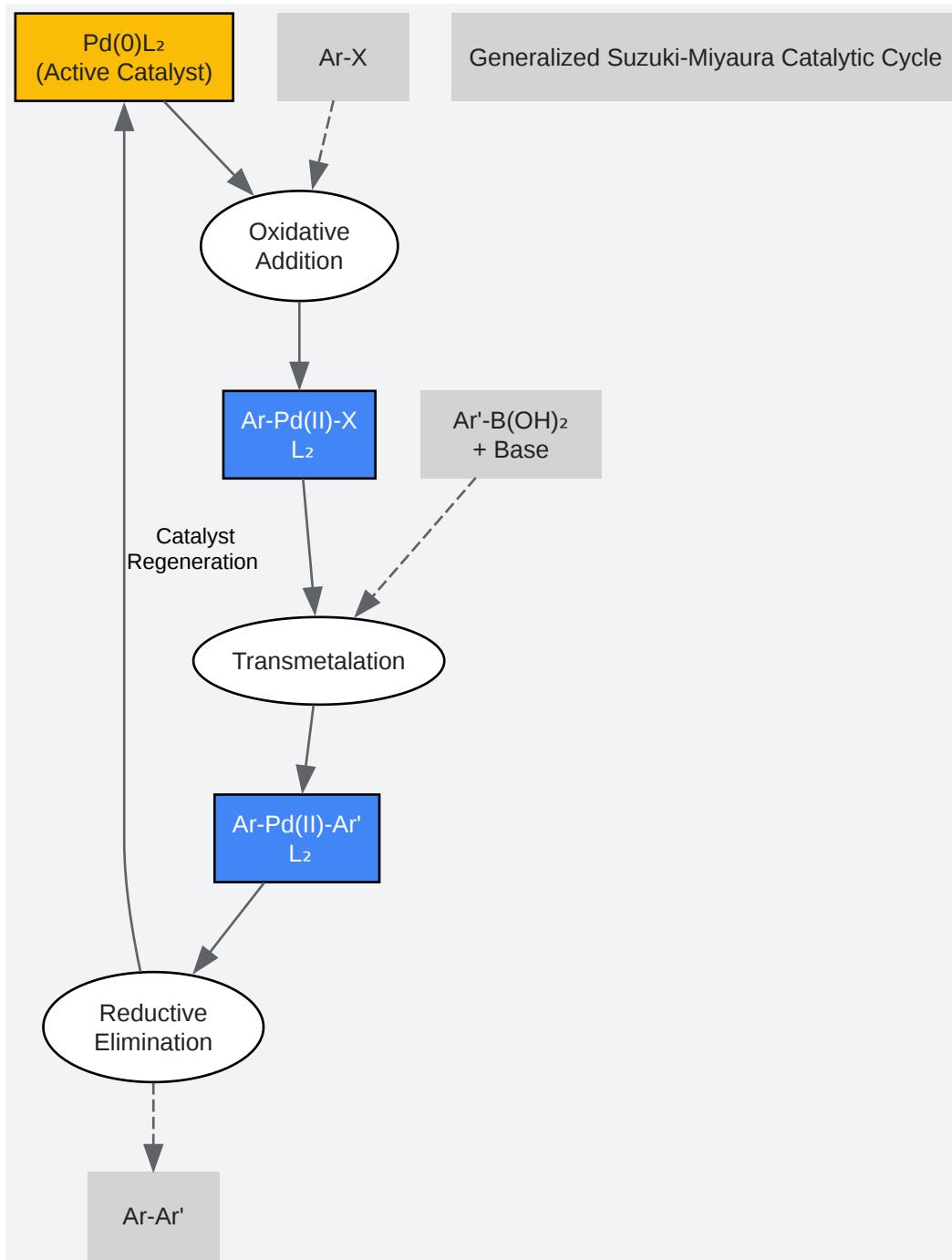
The utility of **(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is rooted in its reactivity, which is primarily exploited in palladium-catalyzed cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures. The generally accepted catalytic cycle involves three key steps:

- Oxidative Addition: An active Pd(0) species reacts with an aryl halide (Ar-X).
- Transmetalation: The boronic acid (Ar'-B(OH)₂) transfers its aryl group to the palladium center, forming a diorganopalladium(II) complex. This step typically requires a base to activate the boronic acid.
- Reductive Elimination: The two organic groups are eliminated from the palladium complex, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

The presence of the ortho-fluoro and meta-ester groups on the boronic acid's phenyl ring can influence the rate and efficiency of the transmetalation step through steric and electronic effects.



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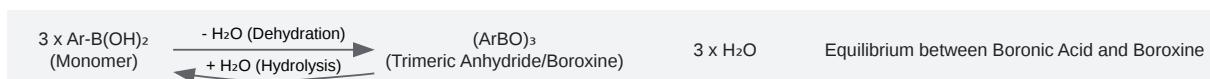
Caption: Generalized Suzuki-Miyaura Catalytic Cycle

Stability and Handling Protocols

While boronic acids are generally stable, their handling and storage require attention to detail to preserve their integrity and reactivity.[\[2\]](#)

Dehydration and Boroxine Formation

A common characteristic of phenylboronic acids is their propensity to undergo reversible dehydration to form a cyclic anhydride known as a boroxine.^[6] This is often observed when the solid is heated or stored in a dry environment. The product is frequently supplied as a mixture of the free acid and its anhydride.^[7] This equilibrium does not typically impede reactivity, as the boroxine readily hydrolyzes back to the monomeric boronic acid under the basic aqueous conditions of many cross-coupling reactions.



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Caption: Equilibrium between Boronic Acid and Boroxine

Recommended Handling and Storage

To ensure the longevity and consistent performance of **(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid**, the following protocols are recommended:

- Storage: The compound should be stored at room temperature under an inert atmosphere, such as argon or nitrogen. This minimizes both oxidative degradation and uncontrolled dehydration.
- Handling: Use personal protective equipment (PPE), including gloves, eye protection, and a lab coat.^{[7][8]} Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.^[8] Wash hands thoroughly after handling.^[7]
- Dispensing: Avoid leaving the container open to the atmosphere for extended periods. Weigh and dispense the required amount promptly and securely reseal the container.

Analytical Characterization

Quality control and characterization of boronic acids are essential for reproducible results. While specific spectra for this compound are not publicly available, standard analytical techniques would be employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , ^{11}B , and ^{19}F NMR would be used to confirm the structure. The ^1H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group (a quartet and a triplet), and a broad signal for the $-\text{B}(\text{OH})_2$ protons.
- Purity Assay (Titration): The purity of boronic acids can be determined via neutralization titration, which quantifies the acidic boronic acid group.
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Applications in Research and Development

The unique substitution pattern of this reagent makes it a valuable tool in several research areas:

- Drug Development: It serves as a crucial intermediate in the synthesis of complex molecules being investigated as potential therapeutic agents.[4][9] The fluorine atom is a common bioisostere for hydrogen and can enhance metabolic stability and binding affinity.
- Organic Synthesis: It is a building block for creating highly substituted aromatic systems that would be difficult to access through other synthetic routes.[1]
- Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, such as polymers and coatings, with unique electronic and physical properties.[4]

Safety Profile

As with any chemical reagent, a thorough understanding of the potential hazards is paramount for safe laboratory practice.

Hazard Class	GHS Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation.	[8]
Eye Irritation	H319	Causes serious eye irritation.	[7]
Respiratory Irritation	H335	May cause respiratory irritation.	[8]

First Aid Measures

- If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[\[7\]](#)[\[8\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[\[7\]](#)[\[8\]](#)
- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[7\]](#)[\[8\]](#)

Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[\[7\]](#)[\[8\]](#)

Conclusion

(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a high-value, versatile reagent for chemical synthesis. Its physicochemical properties—a stable solid form, high purity, and predictable reactivity—make it a reliable building block. The strategic placement of its fluoro and ethoxycarbonyl substituents provides chemists with a powerful tool for introducing complex functionality in the synthesis of novel pharmaceuticals and materials. Adherence to proper storage, handling, and safety protocols is essential to harness its full potential effectively and safely.

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